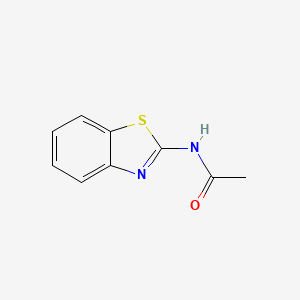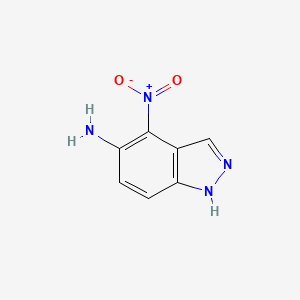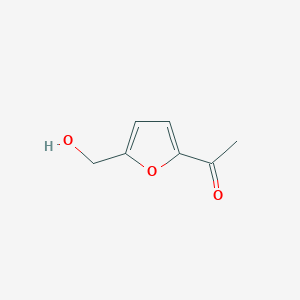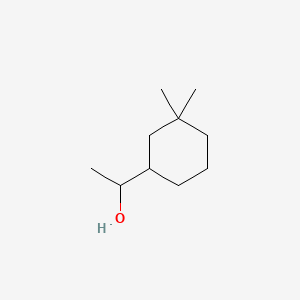
1-(3,3-dimethylcyclohexyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,3,3-Trimethylcyclohexanemethanol: is an organic compound with the molecular formula C10H20OThis compound is a colorless crystalline solid and is widely used in various applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Alpha-Pinene: One common method to synthesize alpha,3,3-trimethylcyclohexanemethanol involves the oxidation of alpha-pinene.
Chlorination and Base-Catalyzed Cyclization of P-Anisole: Another method involves the chlorination of p-anisole followed by base-catalyzed cyclization.
Industrial Production Methods: Industrial production of alpha,3,3-trimethylcyclohexanemethanol typically follows the same synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, ensuring the production of high-purity menthol suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha,3,3-trimethylcyclohexanemethanol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Various ketones and aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha,3,3-trimethylcyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its cooling sensation and interaction with sensory receptors.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties.
Industry: Employed in the production of flavors, fragrances, and cosmetics.
Wirkmechanismus
The cooling sensation of alpha,3,3-trimethylcyclohexanemethanol is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8). This receptor is activated by cold temperatures and menthol, leading to a cooling sensation. The compound binds to the receptor, causing a conformational change that triggers the sensation of cold .
Vergleich Mit ähnlichen Verbindungen
Menthone: Another compound with a minty aroma but differs in its chemical structure.
Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Neomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: Alpha,3,3-trimethylcyclohexanemethanol is unique due to its strong cooling sensation and widespread use in various applications. Its ability to interact with sensory receptors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
25225-09-6 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-(3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
BVUYQSFBRKUJNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC(C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


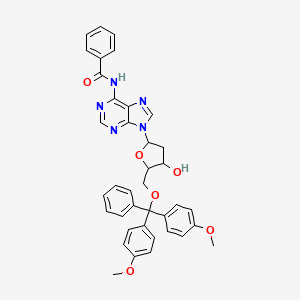
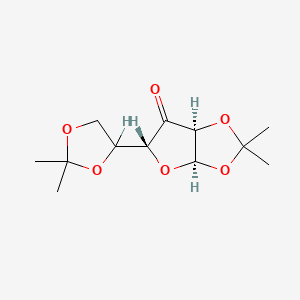
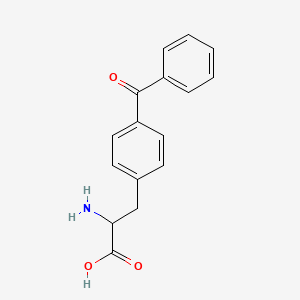
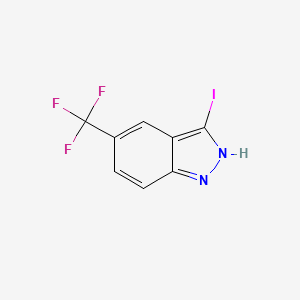
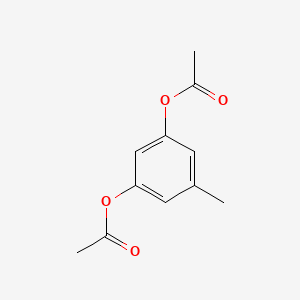
![4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-](/img/structure/B8814713.png)
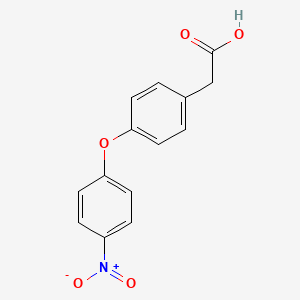
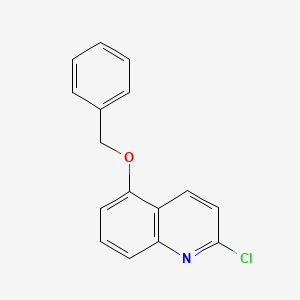
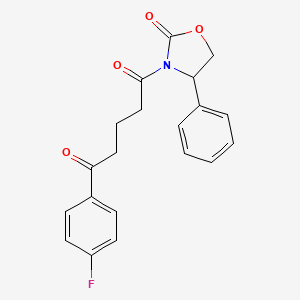
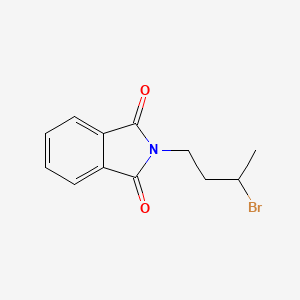
![6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8814745.png)
